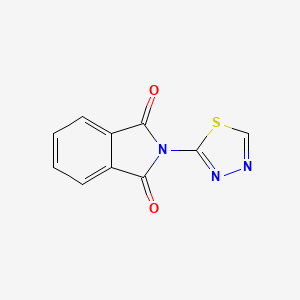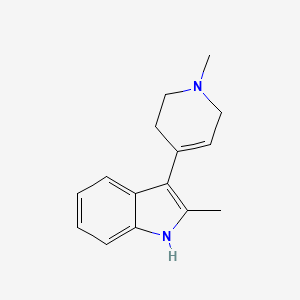![molecular formula C11H10N2OS2 B1657225 (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 5577-66-2](/img/structure/B1657225.png)
(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to an imidazolidinone ring, with a methylthio substituent on the benzene ring and a thioxo group on the imidazolidinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 4-(methylthio)benzaldehyde with 2-thioxoimidazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thioxo group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazolidinone derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用机制
The mechanism by which (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
4-(methylthio)benzaldehyde: A precursor in the synthesis of (5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one.
2-thioxoimidazolidin-4-one: Another precursor used in the synthesis.
4,4’-Dichlorobenzophenone: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its combination of a benzylidene group, a methylthio substituent, and a thioxo group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
CAS 编号 |
5577-66-2 |
|---|---|
分子式 |
C11H10N2OS2 |
分子量 |
250.3 g/mol |
IUPAC 名称 |
(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H10N2OS2/c1-16-8-4-2-7(3-5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6+ |
InChI 键 |
SRTHIBVORPPKTB-RMKNXTFCSA-N |
手性 SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2 |
SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
规范 SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(1-Piperidyl)ethyl]benzoimidazole dihydrobromide](/img/structure/B1657147.png)
![2-[5-(3,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B1657148.png)
![N-[(5-Methyl-2-furyl)methylideneamino]cyclopropanecarboxamide](/img/structure/B1657149.png)

![Methyl 5-[(4-bromophenyl)sulfamoyl]-2-chlorobenzoate](/img/structure/B1657153.png)
![[2-methoxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1657154.png)
![N-(2-furylmethyl)-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B1657157.png)
![[(2-Fluorophenyl)-phenylmethyl]urea](/img/structure/B1657158.png)
![N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide](/img/structure/B1657160.png)
![N-[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]-4-nitrobenzamide](/img/structure/B1657162.png)
![[(Z)-(4-fluorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate](/img/structure/B1657163.png)
![2-[4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl]isoindole-1,3-dione](/img/structure/B1657165.png)
